REACTION_CXSMILES
|
Br.[Br:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[CH2:8][CH:7]([NH2:12])[CH2:6]2.C(OC(C)C)(=O)C.[OH-].[Na+].[Cl-].[Na+]>O>[Br:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[CH2:8][CH:7]([NH2:12])[CH2:6]2 |f:0.1,3.4,5.6|
|
Name
|
|
Quantity
|
130 g
|
Type
|
reactant
|
Smiles
|
Br.BrC=1C=C2CC(CC2=CC1)N
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)C
|
Name
|
|
Quantity
|
26.62 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
186.35 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
22.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
is stirred at 20-25° C. under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining an internal temperature at 20-25° C
|
Type
|
STIRRING
|
Details
|
The suspension is stirred efficiently until all the solid
|
Type
|
DISSOLUTION
|
Details
|
dissolves (30 minutes)
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The organic layer is separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer is extracted with 750 mL of isopropyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 2330 mL |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2CC(CC2=CC1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Br.[Br:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[CH2:8][CH:7]([NH2:12])[CH2:6]2.C(OC(C)C)(=O)C.[OH-].[Na+].[Cl-].[Na+]>O>[Br:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[CH2:8][CH:7]([NH2:12])[CH2:6]2 |f:0.1,3.4,5.6|
|
Name
|
|
Quantity
|
130 g
|
Type
|
reactant
|
Smiles
|
Br.BrC=1C=C2CC(CC2=CC1)N
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)C
|
Name
|
|
Quantity
|
26.62 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
186.35 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
22.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
is stirred at 20-25° C. under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining an internal temperature at 20-25° C
|
Type
|
STIRRING
|
Details
|
The suspension is stirred efficiently until all the solid
|
Type
|
DISSOLUTION
|
Details
|
dissolves (30 minutes)
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The organic layer is separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer is extracted with 750 mL of isopropyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 2330 mL |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2CC(CC2=CC1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Br.[Br:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[CH2:8][CH:7]([NH2:12])[CH2:6]2.C(OC(C)C)(=O)C.[OH-].[Na+].[Cl-].[Na+]>O>[Br:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[CH2:8][CH:7]([NH2:12])[CH2:6]2 |f:0.1,3.4,5.6|
|
Name
|
|
Quantity
|
130 g
|
Type
|
reactant
|
Smiles
|
Br.BrC=1C=C2CC(CC2=CC1)N
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)C
|
Name
|
|
Quantity
|
26.62 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
186.35 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
22.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
is stirred at 20-25° C. under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining an internal temperature at 20-25° C
|
Type
|
STIRRING
|
Details
|
The suspension is stirred efficiently until all the solid
|
Type
|
DISSOLUTION
|
Details
|
dissolves (30 minutes)
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The organic layer is separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer is extracted with 750 mL of isopropyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 2330 mL |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2CC(CC2=CC1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |